Dopamine Receptor Affinity vs. Rotundine
Tetrahydropalmatrubine demonstrates a D1-preferring inhibitory profile with IC₅₀ values of 0.41 μM for D1 receptors and 3.11 μM for D2 receptors, representing a 7.6-fold selectivity for D1 over D2 . In contrast, L-tetrahydropalmatine (l-THP) exhibits pan-dopamine receptor antagonism with modest and relatively balanced affinity across D1, D2, and D3 receptors, lacking the pronounced D1 preference observed for tetrahydropalmatrubine [1]. This differential selectivity profile is structurally driven by the distinct substitution pattern on the protoberberine scaffold.
| Evidence Dimension | Dopamine D1 receptor inhibitory activity and D1/D2 selectivity ratio |
|---|---|
| Target Compound Data | D1 IC₅₀ = 0.41 μM; D2 IC₅₀ = 3.11 μM; D1/D2 selectivity ratio = 7.6-fold |
| Comparator Or Baseline | l-THP: balanced antagonism across D1, D2, and D3 receptors with modest affinity; no significant D1/D2 selectivity reported |
| Quantified Difference | Tetrahydropalmatrubine shows 7.6-fold higher potency at D1 versus D2 receptors; l-THP does not exhibit this D1-preferring profile |
| Conditions | In vitro receptor binding/inhibition assays; recombinant human dopamine receptors expressed in heterologous systems |
Why This Matters
For experiments requiring D1-biased dopaminergic modulation rather than pan-dopamine blockade, tetrahydropalmatrubine provides a tool compound with a quantifiably distinct selectivity profile not available from l-THP or tetrahydropalmatine.
- [1] Jin GZ. (−)-Tetrahydropalmatine and its analogues as new dopamine receptor antagonists. Trends in Pharmacological Sciences, 1987, 8: 81-82. View Source
